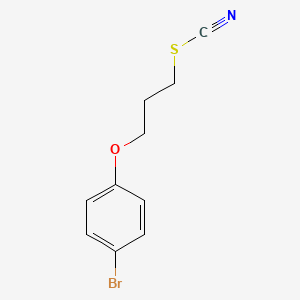

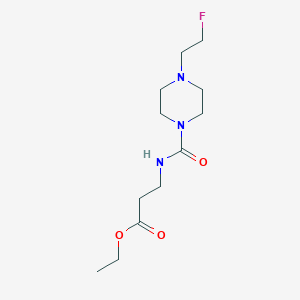

![molecular formula C22H27N5O3 B2383035 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide CAS No. 1207028-49-6](/img/structure/B2383035.png)

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

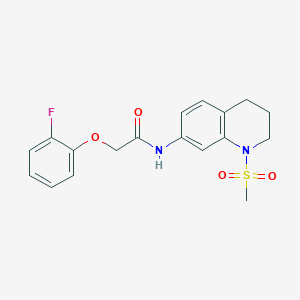

The compound contains several functional groups including a benzimidazole ring, a piperazine ring, and a carboxamide group. These groups are common in many pharmaceutical compounds due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis route for this compound is not available, it likely involves the formation of the benzimidazole ring, followed by the attachment of the piperazine ring and the carboxamide group . The synthesis of similar benzimidazole derivatives has been discussed in recent literature .Molecular Structure Analysis

The benzimidazole ring system is a fused aromatic ring that is planar and electron-rich. The piperazine ring is a saturated six-membered ring with two nitrogen atoms. The carboxamide group is a functional group consisting of a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole ring, the piperazine ring, and the carboxamide group. The benzimidazole ring is electron-rich and may undergo electrophilic substitution reactions. The piperazine ring can act as a bidentate ligand in coordination chemistry .Scientific Research Applications

- Design and Synthesis : Researchers have designed and synthesized novel derivatives of this compound, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives . These derivatives were evaluated for their antitumor activity against various cancer cell lines.

- In Vitro Assays : Some of these derivatives demonstrated moderate to high inhibitory activities against tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .

- Recent Advances : Recent research has focused on regiocontrolled synthesis of substituted imidazoles. These compounds play crucial roles in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

- HPLC-FLD-MS Method : Scientists developed a method using high-performance liquid chromatography-fluorescence detection-mass spectrometry (HPLC-FLD-MS) to identify bile acids from bio-samples. This compound was involved in the analysis .

Antitumor Activity

Imidazole Synthesis

Bile Acid Analysis

Antiproliferative Activity

Mechanism of Action

The biological activity of this compound would likely be influenced by its ability to interact with biological targets through the benzimidazole ring, the piperazine ring, and the carboxamide group. Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer activities .

Future Directions

properties

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)-N-[(3,4-dimethoxyphenyl)methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-29-19-8-7-16(13-20(19)30-2)14-23-22(28)27-11-9-26(10-12-27)15-21-24-17-5-3-4-6-18(17)25-21/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,28)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQCWAPNZITKCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

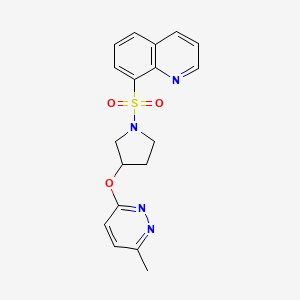

![2-[(6-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2382953.png)

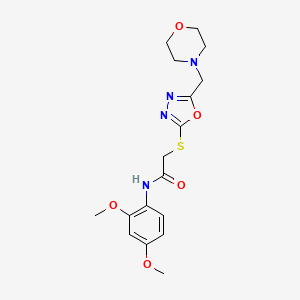

![[5-Methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B2382961.png)

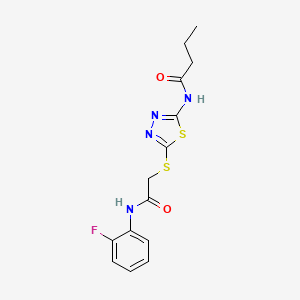

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2382964.png)

![1-[(3-Nitrophenyl)methyl]pyrrolidine](/img/structure/B2382971.png)

![3-(2-chlorophenyl)-5-methyl-N-[2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2382975.png)